molecular formula C10H18O2 B12755838 (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 39028-58-5

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Katalognummer: B12755838
CAS-Nummer: 39028-58-5
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: BCTBAGTXFYWYMW-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . This compound is a stereoisomer of linalool oxide and is known for its unique structural features, including a tetrahydropyran ring with a vinyl group and three methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the cyclization of linalool or its derivatives. One common method is the acid-catalyzed cyclization of linalool, which produces a mixture of stereoisomers, including the desired (3R,6S) isomer . The reaction conditions often involve the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the yield and selectivity of the desired isomer. The process typically includes steps for the separation and purification of the stereoisomers using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

39028-58-5

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1

InChI-Schlüssel

BCTBAGTXFYWYMW-PSASIEDQSA-N

Isomerische SMILES

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C

Kanonische SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.